Cecropin-B

Antimicrobial Peptide Therapeutic Index Hemolytic Activity

Researchers evaluating systemic AMP efficacy in vivo face a critical trade-off: potency vs. hemolytic toxicity. Cecropin B resolves this with a therapeutic index of 219.78-over 1,400-fold higher than melittin (TI 0.15). Key outcomes: Broad-spectrum Gram-negative activity (MIC 0.5-16 µg/mL); Selective cancer cell cytotoxicity (IC50 73-220 µg/mL) sparing benign fibroblasts; D-enantiomer available for protease-resistant applications. Supplied ≥97% (HPLC), ambient global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1577555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin B Key Properties & Positioning


Cecropin B is a naturally occurring 35-amino acid antimicrobial peptide (AMP) derived from the hemolymph of the giant silk moth (Hyalophora cecropia) [1]. It belongs to the cecropin family, which is characterized by an N-terminal amphipathic α-helix and a C-terminal hydrophobic α-helix joined by a flexible hinge [2]. Cecropin B is a cationic peptide that exerts its primary antibacterial action via disruption of bacterial membranes [3]. Notably, within its class, Cecropin B is recognized as possessing the highest anti-bacterial activity [2].

Cecropin B vs. Analogs: Why Substitution Fails


Substituting Cecropin B with a closely related analog like Cecropin A or Melittin is not a trivial procurement decision due to significant, quantifiable differences in antimicrobial potency, spectrum of activity, and crucially, therapeutic index (TI). While all are cationic membrane-active peptides, their specific amino acid sequences dictate dramatically different hemolytic activity and target selectivity [1]. For instance, Melittin, a common comparator, exhibits potent activity but is associated with an extremely low TI due to high hemolysis, a critical deficiency that Cecropin B mitigates [1]. The quantitative evidence below delineates these critical performance gaps, establishing the unique value proposition of Cecropin B for applications where safety and selective potency are paramount.

Cecropin B Direct Comparison Evidence


Therapeutic Index Advantage Over Melittin

Cecropin B demonstrates a significantly higher therapeutic index against Gram-negative bacteria compared to the broad-spectrum peptide Melittin and the analog Cecropin DH, directly attributable to its drastically lower hemolytic activity. In a head-to-head study, Cecropin B's TI of 219.78 is over 1,400 times greater than that of Melittin (0.15) [1].

Antimicrobial Peptide Therapeutic Index Hemolytic Activity Gram-negative Bacteria

Superior Potency vs. Cecropin DH and Melittin

Cecropin B exhibits 2-fold greater potency against E. coli ATCC25922 (MIC of 1.56 µM) and P. aeruginosa (MIC of 3.13 µM) compared to Cecropin DH (MICs of 3.13 µM and 6.25 µM, respectively), and a 4-fold potency advantage over Melittin against E. coli ATCC25922 (MIC of 6.25 µM) [1].

Antibacterial MIC Gram-negative Bacteria E. coli

Highest Potency Against Bordetella pertussis

In a ranked comparison of antimicrobial peptide potency against Bordetella pertussis strains, Cecropin B was identified as the most potent, surpassing both its direct analog Cecropin A and the extensively studied Magainin II [1].

Bordetella pertussis Antimicrobial Susceptibility Cecropin Peptide Ranking

Protease-Resistant D-Enantiomer

Natural L-Cecropin B is subject to degradation by proteases, a common limitation of AMPs. The D-enantiomer variant (D-Cecropin B) was shown to be completely resistant to degradation by multiple proteases (papain, trypsin, pepsin A, S. aureus V8 protease) that rapidly degrade the L-form, all while retaining identical fungicidal potency (LD98 for C. albicans at 12.5 µM) [1].

D-Cecropin B Proteolytic Stability Fungicidal Peptide Aspergillus flavus

Analogs: Anticancer Gain, Antibacterial Loss

Designed analogs of Cecropin B (CB-1 and CB-2) demonstrate a shift in biological activity, showing 2- to 3-fold greater potency against leukemia cancer cells (based on IC50) but a 2- to 4-fold lower potency against bacteria compared to natural Cecropin B [1].

Cecropin B-1 Cecropin B-2 Anticancer Peptide Leukemia

Cecropin B Key Application Scenarios


Safe In Vivo Antibacterial Models

Cecropin B is optimally suited for in vivo animal models of bacterial infection where maintaining a high therapeutic index (TI) is critical. Its TI of 219.78 against Gram-negative pathogens, which is vastly superior to hemolytic alternatives like Melittin (TI = 0.15) [1], makes it the preferred compound for proof-of-concept studies evaluating systemic AMP efficacy while minimizing toxicity from hemolysis.

Agricultural Feed Additives

The combination of its broad-spectrum activity against common pathogens like E. coli and Salmonella [1] and its limited hemolytic activity in target species like pigs [2] positions Cecropin B as a leading candidate for development as a next-generation antibiotic alternative in animal feed. Its potential to enhance immunity and improve growth performance is actively pursued in patents for agricultural applications [3].

D-Enantiomer Crop Protection Formulations

The L-form of Cecropin B is susceptible to proteolytic degradation [1]. However, the D-enantiomer form (D-Cecropin B) has been engineered to be completely resistant to multiple proteases while retaining identical fungicidal potency against pathogens like Fusarium and Candida albicans [2]. This makes D-Cecropin B the unequivocal choice for developing stable, long-lasting antimicrobial treatments for crops or industrial surfaces where protease activity is a concern.

Bladder Cancer Selective Cytotoxicity

Cecropin B demonstrates selective cytotoxicity against bladder cancer cell lines (IC50 73-220 µg/mL) while sparing benign fibroblasts [1]. This differential selectivity, which is a class-level trait of cecropins, makes it a valuable molecular probe for studying membrane-targeted cancer therapeutics and for developing novel, potentially safer, anticancer agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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